An In-Depth Technical Guide to 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
Abstract
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of paramount importance in the field of medicinal chemistry. As a di-substituted 7-deazapurine analog, its unique electronic properties and multiple points for chemical modification have established it as a privileged scaffold, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. We delve into the causality behind its regioselective functionalization and present detailed, field-proven protocols for key transformations such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki coupling. Furthermore, we explore its critical role as a foundational building block for several clinically approved drugs, offering insights for researchers, scientists, and professionals engaged in drug development.
Core Physicochemical Properties
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a stable, solid material under standard laboratory conditions. Its core structure, a fusion of a pyrimidine and a pyrrole ring, imparts a unique combination of reactivity and stability, making it an ideal starting material for complex molecular synthesis.
Table 1: Physicochemical Data for 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | - |
| Synonyms | 4,6-Dichloropurine | [1] |
| CAS Number | 97337-32-1 | [2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 247-250 °C | [4] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO, ethyl acetate, methanol; Slightly soluble in water | [4] |
| Storage | Store at 0-8 °C, protect from light | [1][5] |
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The construction of the 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a multi-step process that requires careful control of reaction conditions to achieve high yields. One efficient and scalable route begins from readily available starting materials like 4-aminouracil.
Representative Synthetic Workflow
The synthesis involves the initial formation of the fused ring system, followed by chlorination to install the reactive handles at the C4 and C6 positions.
Caption: High-level overview of the synthesis of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine [2]
-
To a suitable reaction vessel, add 4-aminouracil and anhydrous sodium acetate (molar ratio of 1:3 to 1:5) in water.
-
Heat the mixture to 60-80 °C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the solid, wash thoroughly with water, and dry under reduced pressure to yield the dihydroxy pyrrolopyrimidine intermediate.
Step 2: Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [2]
-
Suspend the 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a suitable organic base, such as N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully remove excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly quench with ice water.
-
Adjust the pH to 9-10 with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like toluene to afford the final product.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine stems from the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective functionalization. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This selectivity is a cornerstone of its application in building complex molecules.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The chlorine at the C4 position is typically displaced first by a wide range of nucleophiles, including amines, alcohols, and thiols. This predictable reactivity allows for the selective introduction of a desired moiety at C4, leaving the C6-chloro group available for subsequent transformations.
Causality of Selectivity: The greater reactivity at C4 is attributed to the electronic influence of the adjacent pyrrole ring and the nitrogen atoms within the pyrimidine ring, which stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4 more effectively than at C6.[6][7] Reaction conditions, such as the choice of solvent, base, and nucleophile, can further enhance this inherent selectivity.[8]
Caption: Generalized workflow for regioselective SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine is an excellent substrate for these transformations.
This reaction is a powerful method for forming C-N bonds and is widely used to couple amines with aryl halides.[9] It offers a broader substrate scope and milder conditions compared to classical SNAr reactions, especially for less nucleophilic amines.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).[10][11]
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography to obtain the aminated product.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron species with a halide. This is particularly useful for introducing aryl or heteroaryl substituents at the C4 or C6 positions of the pyrrolopyrimidine core.
Protocol: General Procedure for Suzuki Coupling
-
Under an inert atmosphere, charge a flask with 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a mixture of solvents, typically an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Heat the mixture (typically 80-100 °C) with vigorous stirring for several hours until completion.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash chromatography or recrystallization.
Application in Drug Development: The Kinase Inhibitor Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[12] This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of various protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a key starting material for several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.
-
Tofacitinib (Xeljanz®): Used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its synthesis involves the nucleophilic substitution of the C4-chloro group with a complex piperidine amine.
-
Ruxolitinib (Jakafi®): Prescribed for myelofibrosis and polycythemia vera. Its synthesis also hinges on functionalizing the C4 position of the pyrrolopyrimidine core.
Caption: Role of the core scaffold in the synthesis of key kinase inhibitors.
Safety and Handling
As with all chlorinated heterocyclic compounds, 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Pictograms: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials.[5]
Conclusion
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a cornerstone of modern targeted drug discovery. Its predictable regioselectivity, coupled with its amenability to a wide range of robust synthetic transformations, provides a reliable and versatile platform for constructing complex, biologically active molecules. The continued exploration of this scaffold's potential promises to yield new generations of kinase inhibitors and other therapeutics, underscoring the critical importance of understanding its fundamental properties and reactivity for advancing the field of medicinal chemistry.
References
-
ZHANG Zhongkui, KUANG Chunxiang. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available from: [Link]
-
Pharmaffiliates. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]
-
University of Nebraska-Lincoln Digital Commons. (n.d.). Tofacitinib synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]
- Google Patents. (n.d.). WO2017114461A1 - Synthesis process of ruxolitinib.
- Google Patents. (n.d.). CN104987339A - Synthesis method of tofacitinib citrate.
-
ResearchGate. (2025). Comparison of Synthetic Routes of Ruxolitinib And Its Application. Available from: [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Available from: [Link]
-
ResearchGate. (n.d.). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. Available from: [Link]
-
ChemBK. (2024). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Available from: [Link]
- Google Patents. (n.d.). US10562904B2 - Synthesis process of ruxolitinib.
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC. Available from: [Link]
-
Amerigo Scientific. (n.d.). 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available from: [Link]
Sources
- 1. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. research.unl.pt [research.unl.pt]
- 11. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Tofacitinib [cjph.com.cn]
